molecular formula C25H23FN4O4S B2944281 N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide CAS No. 1105208-58-9

N-(4-(N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2944281
CAS No.: 1105208-58-9
M. Wt: 494.54
InChI Key: SZLSFKIXVRFJAC-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)isobutyramide is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a sulfamoyl-linked phenylisobutyramide moiety at position 4. The compound’s structure integrates multiple pharmacophoric elements:

  • Quinazolinone core: Known for diverse bioactivities, including kinase inhibition and anticancer effects.
  • 4-Fluorophenyl substituent: Improves metabolic stability and membrane permeability.
  • Isobutyramide tail: Contributes to lipophilicity and bioavailability.

Properties

IUPAC Name

N-[4-[[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4S/c1-15(2)24(31)28-18-6-11-21(12-7-18)35(33,34)29-19-8-13-23-22(14-19)25(32)30(16(3)27-23)20-9-4-17(26)5-10-20/h4-15,29H,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLSFKIXVRFJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Quinazolinone vs. Phthalimide ()

The phthalimide derivative 3-chloro-N-phenyl-phthalimide (Fig. 1, ) shares a fused aromatic ring system but lacks the sulfamoyl and amide functionalities of the target compound. Key differences include:

Feature Target Compound 3-Chloro-N-phenyl-phthalimide
Core structure 3,4-Dihydroquinazolin-4-one Phthalimide (isoindole-1,3-dione)
Key substituents 4-Fluorophenyl, sulfamoyl, isobutyramide Chloro, phenyl
Applications Presumed bioactive (structural motifs suggest drug potential) Polymer synthesis (e.g., polyimides)

Quinazolinone vs. 1,2,4-Triazole ()

Compounds 7–9 in are 1,2,4-triazole-3-thiones with sulfonyl and difluorophenyl groups. Unlike the target compound’s rigid quinazolinone, triazoles exhibit tautomerism (thione vs. thiol forms), influencing their electronic properties and reactivity .

Feature Target Compound Triazole Derivatives [7–9]
Aromatic system Fused bicyclic (quinazolinone) Monocyclic (1,2,4-triazole)
Functional groups Sulfamoyl, isobutyramide Sulfonyl, thione
Tautomerism Absent Present (thione ↔ thiol equilibrium)

The triazole derivatives’ tautomerism may reduce metabolic stability compared to the target compound’s non-tautomeric quinazolinone core.

Substituent and Functional Group Analysis

Sulfonamide/Sulfamoyl Groups

The target compound’s sulfamoyl group (-SO₂NH-) differs from the sulfonyl (-SO₂-) groups in ’s triazoles and ’s isoindoline derivatives. Sulfamoyl groups typically exhibit stronger hydrogen-bonding capacity, which may enhance target binding affinity compared to sulfonyl-containing analogs .

Fluorinated Substituents

Both the target compound (4-fluorophenyl) and ’s triazoles (2,4-difluorophenyl) incorporate fluorine atoms to modulate lipophilicity and steric effects.

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Groups Notable Properties Reference
Target Compound Quinazolinone 4-Fluorophenyl, sulfamoyl, isobutyramide Amide, sulfonamide High hydrogen-bonding potential -
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Imide Thermal stability, polymer use
Triazoles [7–9] 1,2,4-Triazole Sulfonyl, difluorophenyl Thione, triazole Tautomerism, moderate solubility
CF2–CF4 () Isoindoline Isoxazole/thiazole, sulfamoyl Amide, sulfonamide Enhanced solubility

Table 2. IR Spectral Signatures (Key Bands)

Compound C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹) Reference
Target Compound ~1680 (quinazolinone), ~1650 (amide) Absent ~3300 (sulfamoyl NH) -
Triazoles [7–9] Absent 1247–1255 3278–3414
Hydrazinecarbothioamides [4–6] 1663–1682 1243–1258 3150–3319

Research Findings and Implications

  • Quinazolinone Advantage: The target compound’s quinazolinone core may offer superior metabolic stability compared to triazoles () due to the absence of tautomerism .
  • Sulfamoyl vs. Sulfonyl : The sulfamoyl group’s NH moiety could improve target engagement relative to sulfonyl groups in analogs .
  • Fluorophenyl Positioning: The mono-fluorination in the target compound may balance lipophilicity and electronic effects better than the difluorophenyl groups in .

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